REACTION_CXSMILES
|
CO.C(OC(=O)[C:7](=[CH:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)[C:8]([O:10]CC)=[O:9])C.[C-:22]#[N:23].[K+]>O>[C:22]([CH:13]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)[CH2:7][C:8]([OH:10])=[O:9])#[N:23] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0.492 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 25 mL RB flask fitted with magnetic stirrer
|
Type
|
CONCENTRATION
|
Details
|
The RM was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with saturated NaHCO3 solution (50 mL)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (50 mL×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 mL) and saturated brine solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as brown liquid
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C(CC(=O)O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |